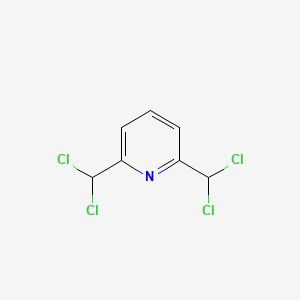
2,3-Dibromo-6-methoxy-6-oxohexa-2,4-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromo-6-methoxy-6-oxohexa-2,4-dienoate is a chemical compound characterized by the presence of bromine, methoxy, and oxo functional groups attached to a hexa-2,4-dienoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-6-methoxy-6-oxohexa-2,4-dienoate typically involves the bromination of 6-methoxy-6-oxohexa-2,4-dienoate. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions to ensure selective bromination at the 2 and 3 positions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction parameters to achieve high yields and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dibromo-6-methoxy-6-oxohexa-2,4-dienoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form less oxidized products.
Oxidation Reactions: Further oxidation can lead to the formation of more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, thiols, and alcohols for substitution reactions, reducing agents like sodium borohydride for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while reduction reactions can produce less oxidized forms of the compound .
Applications De Recherche Scientifique
2,3-Dibromo-6-methoxy-6-oxohexa-2,4-dienoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3-Dibromo-6-methoxy-6-oxohexa-2,4-dienoate involves its interaction with specific molecular targets and pathways. The bromine atoms and methoxy group play crucial roles in its reactivity and interactions with other molecules. The compound can act as an electrophile, participating in various chemical reactions that lead to the formation of new bonds and structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Carboxy-2-hydroxy-6-methoxy-6-oxohexa-2,4-dienoate: Similar structure but with a carboxy group instead of bromine atoms.
(2Z,4E)-2-hydroxy-6-oxohexa-2,4-dienoate: Lacks the bromine and methoxy groups but shares the hexa-2,4-dienoate backbone.
(2Z,4E)-2-hydroxy-5-methyl-6-oxohexa-2,4-dienoate: Contains a methyl group instead of bromine atoms.
Uniqueness
The combination of bromine and methoxy groups provides distinct properties that differentiate it from other similar compounds .
Propriétés
Numéro CAS |
82120-46-5 |
|---|---|
Formule moléculaire |
C7H5Br2O4- |
Poids moléculaire |
312.92 g/mol |
Nom IUPAC |
2,3-dibromo-6-methoxy-6-oxohexa-2,4-dienoate |
InChI |
InChI=1S/C7H6Br2O4/c1-13-5(10)3-2-4(8)6(9)7(11)12/h2-3H,1H3,(H,11,12)/p-1 |
Clé InChI |
SXRNSJBWHMHDIF-UHFFFAOYSA-M |
SMILES canonique |
COC(=O)C=CC(=C(C(=O)[O-])Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(E)-(2-Methoxyethyl)diazenyl]propane-2-peroxol](/img/structure/B14410548.png)
![3,9-Diethyl-5-hydroxy-7-oxo-7H-benzo[c]fluorene-6-carboxylic acid](/img/structure/B14410558.png)
![(3E)-3-[(4-Methylphenyl)imino]butan-2-one](/img/structure/B14410568.png)
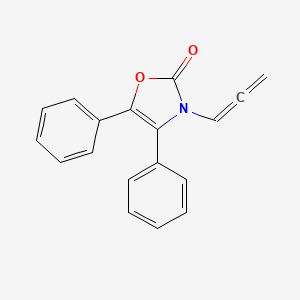

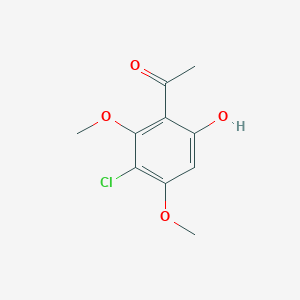

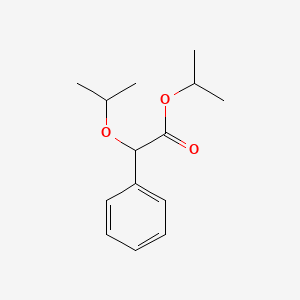
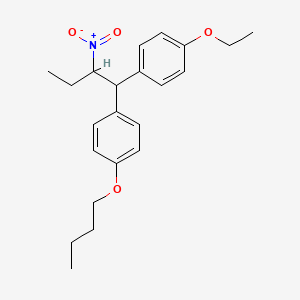
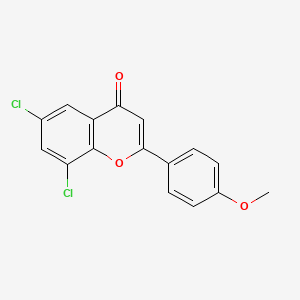
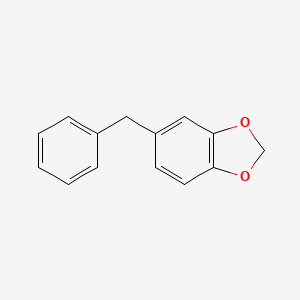
![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-butyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14410606.png)
